2-Amino-4-cyclopropylthiophene-3-carbonitrile
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Overview
Description
“2-Amino-4-cyclopropylthiophene-3-carbonitrile” is a chemical compound with the CAS Number: 58124-28-0 . It has a molecular weight of 164.23 . The IUPAC name for this compound is 2-amino-4-cyclopropyl-3-thiophenecarbonitrile .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles were prepared either by the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or by the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization .Molecular Structure Analysis
The InChI code for “2-Amino-4-cyclopropylthiophene-3-carbonitrile” is 1S/C8H8N2S/c9-3-6-7 (5-1-2-5)4-11-8 (6)10/h4-5H,1-2,10H2 . This code provides a standard way to encode the compound’s molecular structure.It should be stored in a refrigerated environment . More specific physical and chemical properties are not available from the search results.
Scientific Research Applications
Synthesis and Chemical Reactivity
Gewald Synthesis and Antitumor Profile 2-Amino-4-cyclopropylthiophene-3-carbonitrile derivatives synthesized using Gewald methodology have been reported to show antitumor activity against hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7) cell lines. The molecular modeling studies of these compounds indicated reactivity at certain positions of the thiophene nucleus, making them significant in the study of potential biological activities (Khalifa & Algothami, 2020).
Novel Ferrocene-Containing Thiophene Derivatives The compound 2-amino-4-ferrocenylthiophene-3-carbonitrile obtained by Gewald reaction was further converted into Schiff bases, paving the way for its use in the development of new optoelectronic and magnetic materials (Rodlovskaya & Vasnev, 2019).
Photovoltaic Properties 4H-pyrano[3,2-c]quinoline derivatives including 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5, 6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile have been studied for their photovoltaic properties. These studies encompass the absorbance of quinoline derivatives and the energy band diagrams of devices, revealing the potential application of these compounds in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Biological and Pharmacological Applications
Antiproliferative Activity The novel 2-aminothiophene derivative 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, when developed into binary systems with β-cyclodextrin, demonstrated significant cytostatic and anti-proliferative activities in human cancer cell lines, marking its potential as a candidate for new anticancer drugs (Ferreira et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-cyclopropylthiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-3-6-7(5-1-2-5)4-11-8(6)10/h4-5H,1-2,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJLGWPBKQCVNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-cyclopropylthiophene-3-carbonitrile |
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